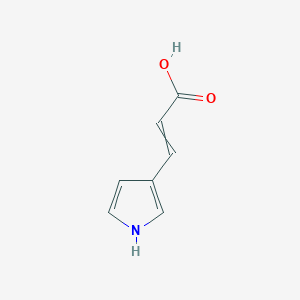

2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

Description

Properties

IUPAC Name |

3-(1H-pyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)2-1-6-3-4-8-5-6/h1-5,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDACOBAFWPGBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342963 | |

| Record name | 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856597-79-0 | |

| Record name | 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propenoic Acid, 3 1h Pyrrol 3 Yl and Its Derivatives

Established Synthetic Routes

Established methods for synthesizing the title compound primarily involve the formation of the acrylic acid side chain on a pre-formed pyrrole (B145914) ring. The Knoevenagel condensation is the most prominent of these routes.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated acids. wikipedia.orgmychemblog.com It involves the reaction of a carbonyl compound, in this case, a pyrrole-3-carbaldehyde, with a compound containing an active methylene (B1212753) group. mychemblog.comthermofisher.com The reaction is typically catalyzed by a weak base. wikipedia.orgmychemblog.com

The most direct route to 2-propenoic acid, 3-(1H-pyrrol-3-yl)- via Knoevenagel condensation employs malonic acid as the active methylene component. This specific variation is often referred to as the Doebner modification of the Knoevenagel condensation. wikipedia.org In this reaction, an aldehyde condenses with malonic acid, and the resulting intermediate undergoes a subsequent decarboxylation (loss of CO2) to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgyoutube.com The reaction generally proceeds with high E-selectivity, yielding the trans-isomer. researchgate.netbas.bg While malonic acid is common, derivatives such as malonic esters can also be used, which would require a subsequent hydrolysis step to yield the final carboxylic acid. mychemblog.comthermofisher.com

The essential starting material for the Knoevenagel condensation route is a pyrrole carbaldehyde, specifically pyrrole-3-carbaldehyde or its N-substituted or ring-substituted derivatives. researchgate.netresearchgate.net The synthesis of these aldehyde precursors is a critical first step. Methods for preparing substituted pyrrole-3-carbaldehydes have been developed, such as those involving the hydrogenation and cyclization of functionalized butyronitrile (B89842) intermediates. google.comgoogle.com The aldehyde group provides the electrophilic carbon center necessary for the nucleophilic attack by the enolate of the active methylene compound. wikipedia.org

The Knoevenagel-Doebner condensation is typically catalyzed by weak organic bases. mychemblog.com A common and effective catalytic system involves using pyridine (B92270) as the base and often as the solvent, with a catalytic amount of piperidine (B6355638). wikipedia.orgyoutube.comresearchgate.net The mechanism involves the base facilitating the deprotonation of the active methylene compound (malonic acid) to form a nucleophilic enolate. mychemblog.comyoutube.com In the case of primary or secondary amine catalysts like piperidine, the reaction can also proceed through the formation of an intermediate iminium salt with the aldehyde, which then reacts with the enolate. mychemblog.com Triethylamine is another common organic base used to promote these condensations. The choice of base and reaction conditions can influence reaction times and yields.

Table 1: Example of Knoevenagel-Döbner Condensation Conditions for a Pyrrole Acrylic Acid Derivative This table is based on an analogous synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic acid. researchgate.net

| Parameter | Value |

| Aldehyde | N-vinylpyrrole-2-carbaldehyde |

| Reagent | Malonic Acid |

| Base/Solvent | Pyridine |

| Catalyst | Piperidine |

| Temperature | 100 °C |

| Reaction Time | 2-4 hours |

| Yield | 83-94% |

An alternative approach to forming the carbon-carbon bond is through a Friedel-Crafts acylation reaction. In principle, pyrrole can react directly with acryloyl chloride (CH2=CHCOCl) in the presence of a Lewis acid catalyst. rsc.orgwikipedia.org Pyrrole is a π-excessive heterocycle and is highly reactive towards electrophilic substitution. pharmaguideline.com However, this high reactivity can also lead to challenges, including polysubstitution and polymerization, especially with a reactive acylating agent like acryloyl chloride. wikipedia.org The reaction of pyrrole with acyl chlorides has been used effectively in one-pot syntheses of more complex structures like pyrrolylBODIPY dyes, demonstrating the viability of the initial acylation step. rsc.org Careful control of reaction conditions would be necessary to achieve selective mono-acylation at the C-3 position.

One-pot syntheses, which combine multiple reaction steps without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. orgchemres.org The Knoevenagel-Döbner reaction itself can be considered a one-pot process, as the initial condensation and subsequent decarboxylation occur in the same reaction vessel. youtube.comresearchgate.net

More complex one-pot strategies for synthesizing related pyrrole structures have been developed. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids (not the acrylic acid derivatives) has been reported, starting from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com This method utilizes a Hantzsch-type pyrrole synthesis where a byproduct is used to catalyze the final ester hydrolysis in situ. syrris.com Additionally, three-component reactions involving pyrrole, arylglyoxals, and Meldrum's acid have been shown to produce complex pyrrole derivatives in a single step under green conditions. orgchemres.org These examples highlight the potential for developing efficient, multi-component, one-pot syntheses for 2-propenoic acid, 3-(1H-pyrrol-3-yl)- starting from simpler, acyclic precursors.

Derivatization from Pyrrolyl-Acrylic Acid Esters

A straightforward route to 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- involves the hydrolysis of its corresponding esters, such as methyl or ethyl 3-(1H-pyrrol-3-yl)acrylate. This transformation is a fundamental reaction in organic chemistry, typically achieved under either acidic or basic conditions. pressbooks.publibretexts.orglibretexts.org The process, known as saponification when carried out with a base, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and an alcohol. ucalgary.ca An acidic workup then protonates the carboxylate to furnish the final carboxylic acid. ucalgary.ca

Conversely, acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.orgyoutube.com The reaction is driven towards the carboxylic acid product by using a large excess of water, shifting the equilibrium based on Le Chatelier's principle. libretexts.org This method involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, facilitating attack by water. libretexts.orgyoutube.com This approach has been noted for obtaining pyrrolyl-acrylic acids from their methyl esters. researchgate.net A modern application of this principle is seen in continuous flow synthesis, where HBr generated as a byproduct can be used for the in situ hydrolysis of tert-butyl esters to the corresponding pyrrole-3-carboxylic acids. syrris.com

Advanced Synthetic Transformations

More complex strategies involve building the molecule through key carbon-carbon bond-forming reactions or constructing the pyrrole ring itself.

The Van Leusen pyrrole synthesis is a powerful method for creating the pyrrole heterocycle and represents a key [3+2] cycloaddition strategy. nih.govnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon which reacts with an electron-deficient alkene (a Michael acceptor) under basic conditions. nih.govmdpi.com When an acrylate (B77674) ester is used as the Michael acceptor, the reaction pathway necessarily installs the activating ester group at the 3-position of the newly formed pyrrole ring. nih.gov

The mechanism begins with the deprotonation of TosMIC by a base to form a carbanion. nih.govmdpi.com This anion then undergoes a Michael addition to the α,β-unsaturated ester. mdpi.com The resulting intermediate cyclizes via an intramolecular nucleophilic attack on the isocyanide carbon, and subsequent elimination of the tosyl group under basic conditions leads to aromatization, yielding the 3-(alkoxycarbonyl)pyrrole. nih.govmdpi.com This method is advantageous due to its operational simplicity and the ready availability of starting materials. nih.gov

Table 1: Overview of Van Leusen Reaction for Pyrrole Synthesis

| Component A | Component B (Michael Acceptor) | Base | Resulting Pyrrole | Reference |

|---|---|---|---|---|

| Tosylmethyl Isocyanide (TosMIC) | α,β-Unsaturated Esters, Ketones, Nitriles, etc. | NaH, K₂CO₃, t-BuOK | 3-Substituted Pyrroles | nih.gov |

| Tosylmethyl Isocyanide (TosMIC) | Methyl 3-arylacrylate esters | K₂CO₃ | 4-Aryl-3-(methoxycarbonyl)pyrroles | nih.gov |

| Tosylmethyl Isocyanide (TosMIC) | Heteroaryl Chalcones | NaOH | 3-Aroyl-4-heteroarylpyrroles | mdpi.comresearchgate.net |

Conversion of Formylpyrrole Carboxylic Acids

The Knoevenagel-Döbner condensation provides a direct route to α,β-unsaturated carboxylic acids from aldehydes. wikipedia.orgchem-station.com This reaction is highly applicable to the synthesis of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- starting from 1H-pyrrole-3-carbaldehyde. The condensation occurs between the aldehyde and a compound with an active methylene group, such as malonic acid, in the presence of a weak base like pyridine, often with a catalytic amount of piperidine. researchgate.netwikipedia.orgyoutube.com

The reaction proceeds through the formation of an α,β-unsaturated dicarboxylic acid intermediate, which then undergoes spontaneous decarboxylation under the reaction conditions to yield the final acrylic acid product, typically as the E-isomer. researchgate.netwikipedia.org This modification, using malonic acid and pyridine, is specifically known as the Doebner modification. wikipedia.orgchem-station.comorganic-chemistry.org Researchers have successfully applied this one-pot procedure to convert various N-vinylpyrrole-2-carbaldehydes into their corresponding acrylic acids in high yields. researchgate.net

Controlling the position of substituents on the pyrrole ring is a critical challenge in synthesis. While electrophilic substitution on an unsubstituted pyrrole ring typically favors the C2 position, several strategies have been developed to achieve C3 functionalization. wikipedia.org

One effective method involves the use of a protecting group on the pyrrole nitrogen. wikipedia.org For instance, an N-phenylsulfonyl or N-silyl group can direct subsequent reactions. Friedel-Crafts acylation of 1-phenylsulfonyl pyrrole can introduce an acyl group at the C3 position, which can then be a handle for further elaboration. oriprobe.com Similarly, bromination of N-silylpyrrole with N-bromosuccinimide (NBS) can achieve substitution at the C3 position, and this bromo-derivative can then undergo cross-coupling reactions. wikipedia.org More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool. Rhodium catalysts have been developed for the direct C-H arylation of N-substituted pyrroles with high selectivity for the β-position (C3). acs.org

Alternative and Emerging Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, often through one-pot or flow-chemistry procedures. A notable emerging protocol is the use of continuous flow synthesis for the preparation of pyrrole-3-carboxylic acids. syrris.com One such method accomplishes a Hantzsch-type pyrrole synthesis and subsequent in situ hydrolysis of a tert-butyl ester in a single, uninterrupted microreactor sequence, showcasing a highly efficient and scalable approach. syrris.com

Furthermore, one-pot multicomponent reactions represent another advanced strategy. While not producing the target acid directly, efficient one-pot, three-component syntheses of 1H-pyrrol-3(2H)-ones from 2,3-diketo esters, amines, and ketones have been developed, highlighting the power of convergent synthesis to rapidly build molecular complexity from simple, readily available starting materials. nih.gov The one-pot Knoevenagel-Döbner condensation of pyrrole aldehydes with malonic acid is another example of an efficient, modern protocol that minimizes intermediate isolation steps. researchgate.net

Optimization of Reaction Conditions and Yields

The success of any synthetic route hinges on the optimization of reaction parameters to maximize yield and purity. For the synthesis of 2-propenoic acid, 3-(1H-pyrrol-3-yl)- and its precursors, key variables include the choice of catalyst, solvent, temperature, and reaction time.

In the Knoevenagel-Döbner condensation of pyrrole aldehydes, the reaction is typically performed in pyridine, which acts as both the solvent and the base, with piperidine as a catalyst at reflux temperatures. researchgate.net Yields for this transformation are often high, with reports of 85-94% for various substituted pyrrole acrylic acids after reaction times of 2-4 hours. researchgate.net For the Van Leusen reaction, the choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMSO/ether) is critical, with reactions often run at room temperature. nih.gov In flow chemistry, optimization involves not only chemical parameters but also physical ones like flow rate and reactor temperature, which can be fine-tuned to achieve high throughput and yield; a scaled-up flow synthesis of a pyrrole-3-carboxylic acid derivative produced the product in 63% yield over 2.5 hours. syrris.com

Table 2: Examples of Optimized Reaction Conditions and Yields

| Reaction Type | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel-Döbner | N-Vinyl-5-(3-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, Malonic Acid | Pyridine, Piperidine (cat.), 4 h | 85% | researchgate.net |

| Knoevenagel-Döbner | N-Vinyl-4,5-dihydro-1H-benzo[g]indol-2-carbaldehyde, Malonic Acid | Pyridine, Piperidine (cat.), 2 h | 94% | researchgate.net |

| Flow Synthesis (Hantzsch/Hydrolysis) | tert-Butyl acetoacetate, Benzylamine, 2-Bromoacetophenone | 140 °C, 20 min residence time | 63% (scaled up) | syrris.com |

| Van Leusen Cycloaddition | Methyl 3-arylacrylate, TosMIC | K₂CO₃, DMSO/Ether, rt | Good | nih.gov |

Characterization and Spectroscopic Analysis of 2 Propenoic Acid, 3 1h Pyrrol 3 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, distinct signals are expected for the protons of the pyrrole (B145914) ring, the vinylic protons of the propenoic acid chain, and the acidic proton of the carboxyl group. The pyrrole ring itself features three aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing effect of the acrylic acid substituent.

The protons on the pyrrole ring (H2, H4, and H5) are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The N-H proton of the pyrrole ring is anticipated to produce a broad singlet at a higher chemical shift, generally above 8.0 ppm. The vinylic protons (Hα and Hβ) of the acrylic acid moiety will likely resonate as doublets due to coupling with each other, with expected chemical shifts in the range of 5.5 to 8.0 ppm. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield position, often exceeding 12.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyrrole N-H | > 8.0 | Broad Singlet | Chemical shift can be solvent-dependent. |

| Pyrrole C2-H | ~7.0 - 7.5 | Triplet or Multiplet | Coupling to H4 and H5. |

| Pyrrole C4-H | ~6.2 - 6.8 | Triplet or Multiplet | Coupling to H2 and H5. |

| Pyrrole C5-H | ~6.5 - 7.0 | Triplet or Multiplet | Coupling to H2 and H4. |

| Vinylic α-H | ~5.8 - 6.5 | Doublet | Coupled to β-H. |

| Vinylic β-H | ~7.5 - 8.0 | Doublet | Coupled to α-H; deshielded by carboxyl group. |

| Carboxyl O-H | > 12.0 | Broad Singlet | Highly deshielded and solvent-dependent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of 165-175 ppm. The carbons of the pyrrole ring and the vinylic carbons will resonate in the intermediate region of the spectrum, generally between 100 and 140 ppm. The specific chemical shifts are determined by their position relative to the nitrogen atom and the acrylic acid substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl C=O | 165 - 175 |

| Vinylic β-C | 130 - 140 |

| Pyrrole C2 | 120 - 125 |

| Pyrrole C3 | 115 - 120 |

| Vinylic α-C | 110 - 120 |

| Pyrrole C5 | 110 - 115 |

| Pyrrole C4 | 105 - 110 |

Advanced NMR Techniques (e.g., ¹⁷O NMR)

¹⁷O NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the chemical environment of the oxygen atoms. In 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, the two oxygen atoms of the carboxylic acid group are chemically distinct. This technique is particularly sensitive to hydrogen bonding and protonation states. In the solid state, carboxylic acids often form hydrogen-bonded dimers, leading to two distinct oxygen environments that can be studied. bldpharm.comrsc.orgfluorochem.co.ukresearchgate.net The analysis of variable-temperature ¹⁷O MAS NMR spectra can provide information on the energy asymmetry between tautomers that result from hydrogen hopping dynamics within such dimers. bldpharm.comrsc.orgfluorochem.co.uk Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict ¹⁷O NMR parameters and correlate them with hydrogen bond strengths. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Frequency Analysis

The IR spectrum of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- is expected to show a series of absorption bands corresponding to the various vibrational modes of its functional groups. The most prominent of these include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the pyrrole ring, C-H stretches, and C=C stretches from both the alkene and the pyrrole ring. Theoretical vibrational analysis can be performed to assign these frequencies to specific molecular motions. chemscene.com

Table 3: Predicted IR Absorption Frequencies for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Pyrrole | ~3400 - 3300 | Medium |

| O-H Stretch | Carboxylic Acid | ~3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic/Vinylic) | Pyrrole, Alkene | ~3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 - 1680 | Strong |

| C=C Stretch | Alkene, Pyrrole | ~1650 - 1600 | Medium-Variable |

| C-O Stretch | Carboxylic Acid | ~1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | ~950 - 910 | Broad, Medium |

Functional Group Identification

The key functional groups in 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- can be readily identified from its IR spectrum.

Carboxylic Acid: This group is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong, sharp C=O stretching absorption around 1710-1680 cm⁻¹.

Pyrrole Ring: The N-H stretch of the pyrrole will appear as a medium-intensity peak around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C-N stretching vibrations contribute to the fingerprint region between 1600 and 1400 cm⁻¹.

Alkene: The vinylic C=C stretch will show an absorption in the 1650-1600 cm⁻¹ region. Its intensity is enhanced due to conjugation with both the pyrrole ring and the carbonyl group. Vinylic C-H stretching bands will also appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-. The molecular weight of this compound is 137.14 g/mol . bldpharm.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

Table 1: Expected Mass Spectrometry Data for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Parameter | Expected Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 |

| Expected [M]⁺ Peak | m/z 137 |

| Expected [M+H]⁺ Peak | m/z 138 |

Note: This table is based on theoretical calculations and data from chemical suppliers.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- and can be adapted for its quantification. While a specific, validated HPLC method for this compound is not detailed in the available research, general principles for the analysis of acrylic acid derivatives can be applied.

A reverse-phase HPLC method would be the most common approach. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high percentage of an aqueous solvent (like water with a small amount of acid, such as phosphoric acid or formic acid, to control ionization) and gradually increasing the proportion of an organic solvent (like acetonitrile or methanol), would likely be effective in eluting the compound from the column. Detection is commonly achieved using a UV detector, as the pyrrole and acrylic acid moieties are chromophores that absorb UV light. For instance, acrylic acid derivatives are often detected at wavelengths around 210 nm.

Table 2: General HPLC Parameters for the Analysis of Acrylic Acid Derivatives

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | UV-Vis |

| Detection Wavelength | ~210 nm |

Note: These are general conditions and would require optimization for the specific analysis of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) within the compound, serving as a confirmation of its empirical and molecular formula. For 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, with the molecular formula C₇H₇NO₂, the theoretical elemental composition can be calculated.

These theoretical values are a benchmark against which experimentally determined values from an elemental analyzer are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's purity and elemental makeup.

Table 3: Theoretical Elemental Composition of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 61.31 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.15 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.22 |

| Oxygen | O | 16.00 | 2 | 32.00 | 23.33 |

| Total | 137.136 | 100.00 |

Note: This table presents the theoretically calculated elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- possesses both a pyrrole ring and a conjugated acrylic acid system, which are expected to exhibit characteristic UV absorption.

Pyrrole itself has a UV absorption maximum around 210 nm. The conjugation with the propenoic acid moiety is expected to shift the absorption maximum to a longer wavelength (a bathochromic shift). While the specific UV-Vis spectrum for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- is not widely published, studies on similar pyrrole alkaloid derivatives show absorption maxima in the UV region. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters determined from an experimental spectrum, typically recorded in a solvent such as methanol or ethanol.

Table 4: Expected UV-Vis Spectroscopic Data for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Parameter | Expected Observation |

| λmax | Expected in the UV region, likely > 210 nm |

| Solvent | Methanol or Ethanol |

| Chromophores | Pyrrole ring, conjugated acrylic acid |

Note: The expected λmax is an estimation based on the structure and data for related compounds.

Theoretical and Computational Investigations

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are crucial for its physical and chemical properties.

Computational methods are used to find the most stable three-dimensional structure of a molecule, known as its optimized geometry. This involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. For 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Illustrative Data Table for Optimized Geometric Parameters (Hypothetical)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=C (acrylic) | ~1.34 Å |

| C-C | ~1.47 Å | |

| C-N (pyrrole) | ~1.38 Å | |

| Bond Angle | C-C-C (acrylic) | ~120° |

| C-N-C (pyrrole) | ~108° |

Note: This table is for illustrative purposes only and does not represent actual calculated data for the compound.

The conformation of a molecule is determined by the rotation around its single bonds. A rotational profile, or potential energy surface scan, is a computational analysis that maps the change in energy as a specific dihedral angle is systematically varied. For 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, a key analysis would be the rotation around the single bond connecting the pyrrole (B145914) ring and the acrylic acid moiety. This would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

Electronic Structure and Properties

The arrangement of electrons in a molecule's orbitals dictates its electronic properties, which are fundamental to its interaction with light and other molecules. Computational studies can provide detailed information on these properties. For 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, this would include the calculation of its dipole moment, polarizability, and the energies and compositions of its frontier molecular orbitals (HOMO and LUMO). These parameters are essential for predicting its reactivity, spectral properties, and potential applications in materials science.

Illustrative Data Table for Electronic Properties (Hypothetical)

| Property | Value |

|---|---|

| Dipole Moment | ~2.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: This table is for illustrative purposes only and does not represent actual calculated data for the compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. uzh.ch

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the ground to an excited state. ossila.com For 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, the electronic structure is a result of the conjugation between the π-system of the pyrrole ring and the double bond of the propenoic acid moiety. This conjugation is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to the individual, non-conjugated molecules, thereby reducing the HOMO-LUMO gap.

Computational methods, particularly Density Functional Theory (DFT), are commonly used to calculate the energies of these orbitals. nih.gov While specific values for the target molecule are not available, we can infer its characteristics from related structures. For instance, studies on various organic dyes show that extending π-conjugation and using donor-acceptor groups are effective strategies for tuning the HOMO-LUMO gap. nih.gov In this molecule, the electron-rich pyrrole ring acts as a π-donor, while the acrylic acid's carbonyl group has electron-withdrawing characteristics.

| Property | Description | Expected Influence on 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- |

| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. | The energy of the HOMO is expected to be relatively high due to the electron-rich nature of the pyrrole ring, which is enhanced by conjugation. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. | The energy of the LUMO is expected to be lowered by the electron-withdrawing effect of the conjugated carbonyl group in the acrylic acid moiety. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic transition. | The gap is predicted to be smaller than that of pyrrole or propenoic acid alone, indicating increased reactivity and absorption at longer wavelengths. ossila.com |

π-π Electronic Transitions*

The absorption of ultraviolet-visible (UV-vis) light by organic molecules promotes electrons from a lower energy orbital to a higher energy one. In conjugated systems like 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, the most significant electronic transitions are typically from a π bonding orbital to a π* antibonding orbital (π → π*). uzh.ch These transitions are usually strong and are responsible for the primary absorption bands in the UV-vis spectrum.

The pyrrole ring itself exhibits strong absorption due to π → π* transitions. researchgate.net When conjugated with the acrylic acid group, a bathochromic shift (shift to a longer wavelength) of the absorption maximum (λ_max) is expected. This occurs because conjugation extends the π-system, which decreases the energy gap between the π and π* orbitals. uomustansiriyah.edu.iq

Additionally, the presence of the carbonyl group (C=O) and the hydroxyl group (-OH) introduces non-bonding electrons (n-electrons). This allows for another type of transition, n → π, where an electron from a non-bonding orbital is promoted to a π antibonding orbital. These transitions are typically much weaker in intensity than π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com

| Transition Type | Description | Expected Observation for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- |

| π → π | An electron is promoted from a π bonding orbital to a π antibonding orbital. | A strong absorption band in the UV region, shifted to a longer wavelength compared to unconjugated pyrrole due to the extended conjugation. researchgate.netuomustansiriyah.edu.iq |

| n → π | An electron is promoted from a non-bonding orbital (on oxygen atoms) to a π antibonding orbital. | A weak absorption band at a longer wavelength than the main π → π* transition. masterorganicchemistry.com |

Chemical Quantum Descriptors (CQDs) and Molecular Stability

From the calculated energies of the HOMO and LUMO, several chemical quantum descriptors (CQDs) can be derived to quantify molecular stability and reactivity. These descriptors provide a theoretical framework for understanding the chemical behavior of the molecule.

Ionization Potential (I) : The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ) : The power of an atom to attract electrons. It is the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. It is half the difference between the ionization potential and electron affinity: η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).

For 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, the extended conjugation is expected to result in a relatively small chemical hardness (η), indicating it is a "soft" molecule with higher reactivity compared to its non-conjugated precursors.

Tautomerism and Isomerism Studies

The structure of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- allows for several forms of isomerism.

Isomerism : The double bond in the propenoic acid chain can exist in two different geometric configurations:

E-isomer (trans) : The pyrrole ring and the carboxylic acid group are on opposite sides of the double bond. This is generally the more stable isomer due to reduced steric hindrance.

Z-isomer (cis) : The pyrrole ring and the carboxylic acid group are on the same side of the double bond.

Tautomerism : Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For this molecule, prototropic tautomerism can occur in both the pyrrole ring and the carboxylic acid group.

Pyrrole Tautomerism : The proton on the nitrogen atom of the pyrrole ring can potentially migrate to one of the carbon atoms of the ring, although the aromatic 1H-pyrrol form is overwhelmingly the most stable.

Keto-enol Tautomerism of the Carboxylic Acid : While less common for carboxylic acids than for ketones, the carboxylic acid group can theoretically exist in equilibrium with its enol tautomer. However, the standard carboxylic acid form is significantly more stable.

Ring-Chain Tautomerism : This type of tautomerism, involving the interconversion between an open-chain structure and a cyclic one, is also a theoretical possibility but is generally not significant for this structure under normal conditions. nih.gov

Intermolecular Interactions and Solution Thermodynamics

The solubility and thermodynamic behavior of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- in different solvents are governed by the intermolecular forces between the solute and solvent molecules. The key interactions for this compound include:

Hydrogen Bonding : The N-H group of the pyrrole ring and the -COOH group of the acrylic acid can both act as hydrogen bond donors. The carbonyl oxygen (C=O) and hydroxyl oxygen (-OH) can act as hydrogen bond acceptors. These strong interactions are crucial for solubility in protic solvents like water and alcohols. core.ac.uk

Dipole-Dipole Interactions : The molecule is polar, leading to dipole-dipole forces.

π-π Stacking : The aromatic pyrrole ring can engage in π-π stacking interactions with itself or with aromatic solvents.

Standard Molar Enthalpy and Entropy of Dissolution

The dissolution process can be described by the standard molar enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of dissolution. ΔH°_sol represents the heat absorbed or released when one mole of the solute dissolves in a solvent at standard conditions, while ΔS°_sol represents the change in disorder. These values can be determined experimentally by measuring solubility at different temperatures and applying the van 't Hoff equation.

While specific data for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- is not available, a study on a related, more complex compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid , provides insight into the typical thermodynamic values obtained for such systems.

Illustrative Data for a Related Pyrrole Derivative *

| Solvent | ΔH°_sol (kJ/mol) | ΔS°_sol (J/mol·K) |

| Methyl Acetate | 29.8 | 61.9 |

| Ethyl Acetate | 31.0 | 63.8 |

| Acetone | 26.5 | 45.4 |

| Acetonitrile | 36.5 | 73.1 |

| n-Propanol | 33.1 | 58.7 |

| Isopropanol | 34.2 | 60.1 |

| n-Butanol | 34.7 | 62.4 |

| Isobutanol | 33.5 | 56.5 |

| Data for 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, presented for illustrative purposes. core.ac.uk |

A positive enthalpy of dissolution, as seen in this example, indicates that the dissolution process is endothermic, meaning energy is required to break the solute-solute and solvent-solvent interactions. core.ac.uk

Analysis of Mixing Thermodynamics

The thermodynamics of mixing provide further details about the solute-solvent interactions. The enthalpy of mixing (ΔH_mix) can be calculated from the enthalpy of dissolution and the enthalpy of fusion. A positive ΔH_mix suggests that the energy consumed to break solute-solute and solvent-solvent bonds is greater than the energy released from forming solute-solvent bonds. This indicates that solvent-solvent and solute-solute interactions are stronger than solute-solvent interactions. core.ac.uk The nature of these interactions is critical for processes like crystallization and purification. core.ac.uk

Validation of Theoretical Models with Experimental Data

A critical aspect of computational chemistry involves the validation of theoretical models against experimental data to ensure the accuracy and predictive power of the computational methods. This process typically involves comparing calculated properties, such as molecular geometries (bond lengths and angles), vibrational frequencies (from Infrared and Raman spectroscopy), and electronic absorption wavelengths (from UV-Vis spectroscopy), with their experimentally determined counterparts.

For the specific compound, 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, a thorough search of scientific literature and chemical databases was conducted to find studies that perform and compare both theoretical calculations and experimental measurements. These comparative studies are essential for establishing the reliability of the computational models, such as those based on Density Functional Theory (DFT), for this molecule.

Despite extensive searches for research articles and data repositories containing spectroscopic and structural analysis of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, no specific studies presenting a direct validation of theoretical models with corresponding experimental data for this particular compound could be located. While computational and experimental data exist for related pyrrole derivatives and other propenoic acid compounds, the direct comparative analysis required for a detailed validation section on 3-(1H-pyrrol-3-yl)-2-propenoic acid is not available in the public domain based on the conducted research.

Therefore, the presentation of detailed research findings and comparative data tables for the validation of theoretical models for this specific compound is not possible at this time. Further experimental research, including spectroscopic (NMR, FT-IR, UV-Vis) and crystallographic analyses, alongside complementary computational studies, would be required to generate the data necessary for such a validation.

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. In the context of 3-substituted pyrroles, the reactivity is directed by the existing substituent. For derivatives of 1-(1H-pyrrol-3-yl)pyrroles, it has been observed that in strong acid media, the α-position (C2 or C5) of the pyrrole ring is highly prone to undergo cyclization, even when sterically hindered. researchgate.net This indicates a high nucleophilicity at these positions, which readily react with electrophiles. researchgate.netmasterorganicchemistry.com

A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, effectively acting as a Lewis base. masterorganicchemistry.com Conversely, an electrophile is a species that accepts a pair of electrons to form a new bond, acting as a Lewis acid. masterorganicchemistry.com The vast majority of organic reactions involve the interaction between a nucleophile and an electrophile. masterorganicchemistry.com In the case of the pyrrole ring in 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, the π-electron system acts as the nucleophile, attacking electrophilic species.

Reactions Involving the Acrylic Acid Moiety

The acrylic acid portion of the molecule contains a carbon-carbon double bond conjugated with a carboxylic acid group. This arrangement makes it an α,β-unsaturated carbonyl system, which is a key functional group for various reactions.

The carboxylic acid group can be removed through decarboxylation, a reaction that typically requires heat. This process can be facilitated by catalysts. For instance, α,β-unsaturated carboxylic acids can undergo Rh(III)-catalyzed decarboxylative coupling reactions. nih.gov In these processes, the carboxylic acid serves as a traceless activating group. nih.gov Mechanistic studies on related systems suggest that the decarboxylation may proceed through the formation of a metallacycle intermediate, followed by the extrusion of CO2. nih.gov Another study on the decarboxylation of pyrrole-2-carboxylic acid highlights that the mechanism can involve the addition of water to the carboxyl group, followed by C-C bond cleavage. researchgate.net The process is often catalyzed by protons, and the energy barrier for the C-C bond rupture can be significantly decreased with the assistance of water and an acid catalyst. researchgate.net

The α,β-unsaturated system of the acrylic acid moiety makes it an excellent Michael acceptor. ijsdr.orgeurekaselect.com The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. ijsdr.org This reaction is a highly efficient and atom-economical method for forming C-C bonds under mild conditions. ijsdr.orgeurekaselect.com

A variety of nucleophiles can act as Michael donors, including amines (in a reaction known as aza-Michael addition), thiols, and carbanions derived from 1,3-dicarbonyl compounds. eurekaselect.comfrontiersin.orgnih.gov The reaction of acrylic acid itself can lead to the formation of dimers, trimers, and tetramers through Michael addition. researchgate.net This reactivity highlights the potential for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- to undergo polymerization or to be functionalized by the addition of various nucleophiles at the β-position of the acrylic acid chain. researchgate.net

| Nucleophile Class | Specific Example | Reaction Type | Reference |

|---|---|---|---|

| Amines | Primary and secondary amines | Aza-Michael Addition | frontiersin.org |

| Thiols | Thiophenol | Thiol-Michael Addition | nih.gov |

| Carbanions | Enolates from ketones or 1,3-dicarbonyls | Michael Addition | ijsdr.orgeurekaselect.com |

Cyclization and Annulation Reactions

The bifunctional nature of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- makes it a suitable substrate for cyclization and annulation reactions to construct more complex heterocyclic systems. Annulation refers to the formation of a new ring onto an existing molecule.

Various catalytic systems can be employed to achieve these transformations. For example, silver(I)-mediated annulation of related enyne systems has been used to access functionalized indolizine derivatives. nih.gov Tandem annulation reactions of 1,3-enynes are also a powerful tool for constructing functionalized pyrrole and pyridine (B92270) rings, often proceeding through 5-exo-dig or 6-endo-dig cyclizations. beilstein-journals.org Furthermore, intramolecular cyclization of N-alkyne-substituted pyrrole derivatives can be initiated by either nucleophiles or electrophiles to yield fused ring systems like pyrrolooxazinones. beilstein-journals.org These strategies demonstrate the potential to use 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- as a scaffold for building diverse polycyclic structures. researchgate.netrsc.org

Formation of Amides and Esters

The carboxylic acid group is readily converted into amides and esters, which are fundamental transformations in organic synthesis.

Amide Formation: Amides are generally formed by reacting the carboxylic acid or its derivatives (such as acid chlorides or esters) with amines. libretexts.org The direct reaction of a carboxylic acid with an amine typically requires high temperatures, but the use of coupling reagents can facilitate the reaction under milder conditions. libretexts.orgznaturforsch.com A facile method for synthesizing primary and secondary amides involves the direct amidation of esters with sodium amidoboranes at room temperature, a process that is rapid and chemoselective. nih.gov

Ester Formation: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The acrylic acid moiety can also be involved in oxidative alkoxylation reactions. For instance, the oxidation of acrolein (a precursor to acrylic acid) in the presence of an alcohol like methanol can yield methyl acrylate (B77674). maastrichtuniversity.nl This suggests that under specific oxidative conditions, the acrylic acid moiety could potentially be converted to its corresponding ester. The reaction of esters with amines is also a common route to amides. masterorganicchemistry.com

| Derivative | Reagents | General Conditions | Reference |

|---|---|---|---|

| Amide | Amine + Coupling Reagent | Mild conditions | znaturforsch.com |

| Amide | Amine (from Ester) | Heat | masterorganicchemistry.com |

| Amide | Sodium Amidoboranes (from Ester) | Room Temperature | nih.gov |

| Ester | Alcohol + Acid Catalyst | Typically requires heat | maastrichtuniversity.nl |

Influence of Substituents on Reactivity and Reaction Pathways

Substituents on either the pyrrole ring or the acrylic acid moiety can significantly alter the electronic properties and, consequently, the reactivity of the entire molecule.

The introduction of electron-donating or electron-withdrawing groups can modify the nucleophilicity and electrophilicity of the molecule. mdpi.com For example, an electron-donating group on the pyrrole ring would enhance its nucleophilicity, making it more reactive towards electrophiles. Conversely, an electron-withdrawing group on the ring would decrease its reactivity in electrophilic substitutions but could facilitate nucleophilic substitution reactions. mdpi.com

In a study of 1,3-butadiene analogues, it was found that substituent modifications cause significant changes in electronic structures and physicochemical properties. mdpi.com For example, introducing an amine substituent (an electron-donating group) significantly increases the global nucleophilicity of the conjugated system. mdpi.com Similarly, substituents on the pyrrole ring of related compounds have been shown to dictate the outcome of acid-catalyzed cyclization reactions, influencing which position on the ring participates in the reaction. researchgate.net The nature and position of these substituents are therefore critical in directing the pathways of derivatization.

Applications in Organic Synthesis and Materials Science

Monomeric Units in Polymer Chemistry

The propenoic acid (acrylic acid) functionality allows this compound to act as a monomer in addition polymerization reactions, leading to the formation of polymers with pyrrole (B145914) groups pendant to the main chain. These polymers have potential applications in conductive materials, sensors, and biomedical devices.

The polymerization of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- can proceed via a free-radical mechanism, which is a common method for polymerizing acrylic monomers. fujifilm.comacs.org The process consists of three main stages: initiation, propagation, and termination. acs.org

Initiation: A radical initiator (e.g., a peroxide or an azo compound) thermally decomposes to generate free radicals. These radicals then attack the carbon-carbon double bond of the monomer, creating a new radical species on the monomer unit.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of polymer chains is halted when two propagating radicals combine (recombination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-radical polymer chain. fujifilm.comacs.org

Chain transfer reactions can also occur, where the radical activity is transferred to a monomer, solvent, or a dedicated chain-transfer agent, which can influence the molecular weight of the final polymer. researchgate.net

To synthesize polymers with well-defined molecular weights, low dispersity (a narrow distribution of chain lengths), and complex architectures, controlled radical polymerization (CRP) techniques are employed. rsc.org These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, minimizing irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method for polymerizing acrylic monomers. researchgate.netresearchgate.net It uses a transition metal complex (commonly copper-based) as a catalyst. researchgate.net The mechanism involves the reversible transfer of a halogen atom (e.g., Br or Cl) between the catalyst and the dormant polymer chain end. The catalyst in its lower oxidation state (e.g., Cu(I)) activates a dormant chain (P-X) by abstracting the halogen atom, forming a propagating radical (P•) and the catalyst in its higher oxidation state (e.g., X-Cu(II)). researchgate.net This radical can then add monomer units. The deactivation process, where the higher oxidation state catalyst returns the halogen atom to the active chain end, is rapid, keeping the concentration of radicals low and suppressing termination. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ or PDI). rsc.org

Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CRP technique that avoids the use of metal catalysts. It relies on a stable nitroxide radical (such as TEMPO) to reversibly cap the end of the growing polymer chain, forming a dormant alkoxyamine. At elevated temperatures, the carbon-oxygen bond of the alkoxyamine undergoes reversible homolytic cleavage, releasing the propagating polymer radical and the nitroxide. The propagating radical can add a few monomer units before being recaptured by the nitroxide. This reversible capping establishes an equilibrium that maintains a low concentration of active radicals, enabling controlled polymer growth. NMP is effective for a range of monomers, including acrylates.

Table 2: Comparison of Controlled Radical Polymerization Techniques for Acrylic Monomers

| Technique | Key Components | Mechanism | Advantages for Functional Monomers | Representative PDI |

| ATRP | Monomer, Halide Initiator, Transition Metal Catalyst (e.g., CuBr/Ligand) | Reversible halogen atom transfer between dormant chain and metal catalyst. researchgate.net | High tolerance to various functional groups, mild reaction conditions. rsc.org | Typically 1.1 - 1.5 researchgate.net |

| NMP | Monomer, Radical Initiator, Nitroxide (e.g., TEMPO), or Alkoxyamine Initiator | Reversible cleavage of a dormant alkoxyamine chain-end to form a propagating radical and a nitroxide. | Metal-free system, simple setup. | Typically 1.2 - 1.6 |

Copolymerization with Other Monomers

The incorporation of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- into copolymer structures offers a versatile strategy for tailoring the properties of the resulting materials. This monomer possesses both a polymerizable acrylic acid moiety and a functional pyrrole ring, enabling its participation in various copolymerization schemes to create polymers with a combination of desirable characteristics. The copolymerization can be strategically employed to modify properties such as solubility, conductivity, and biocompatibility.

Copolymerization of pyrrole-functionalized monomers with other compounds is a known strategy to enhance or modify the properties of the resulting polymers. For instance, the copolymerization of 3-(1-pyrrolyl)-propanoic acid with pyrrole has been described, demonstrating the feasibility of incorporating pyrrole derivatives with carboxylic acid functionalities into polymer chains. researchgate.net This approach allows for the creation of copolymers with varying ratios of the constituent monomers, thereby fine-tuning the final properties of the material. researchgate.net

Similarly, 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- can be copolymerized with a range of vinyl monomers, such as acrylamides, acrylates, and styrenics, through conventional free radical polymerization techniques. The reactivity ratios of the monomers will dictate the distribution of the monomer units along the polymer chain, which can range from random to blocky copolymers. The presence of the pyrrole group can also influence the polymerization kinetics.

Furthermore, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined copolymers with controlled molecular weights and narrow polydispersity. This level of control is crucial for applications where precise material properties are required. The copolymerization of N-acryloxysuccinimide (NAS) with N-isopropylacrylamide by RAFT has been used to form thermoresponsive micelles, illustrating the potential of such controlled polymerization methods for creating functional copolymers. nih.gov

The resulting copolymers, containing both the acidic functionality of the propenoic acid and the electroactive and biocompatible nature of the pyrrole ring, can be designed for specific applications by carefully selecting the comonomer. For example, copolymerization with hydrophilic monomers can enhance water solubility, which is beneficial for biomedical applications, while copolymerization with other conjugated monomers could further enhance the electrical conductivity of the material.

Table 1: Potential Comonomers for Copolymerization with 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Comonomer Class | Example Monomers | Potential Properties of Resulting Copolymer |

| Acrylamides | Acrylamide, N-isopropylacrylamide | Enhanced hydrophilicity, thermo-responsiveness |

| Acrylates | Methyl acrylate (B77674), Butyl acrylate | Tunable mechanical properties, hydrophobicity |

| Styrenics | Styrene, 4-Vinylpyridine | Increased rigidity, pH-responsiveness |

| Vinyl Esters | Vinyl acetate | Hydrolyzable units for further modification |

| Conjugated Monomers | Thiophene, Aniline | Enhanced electrical conductivity |

Functionalization of Polymeric Materials

The unique chemical structure of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- makes it a valuable tool for the post-polymerization functionalization of existing polymeric materials. This process involves the covalent attachment of the molecule onto a pre-existing polymer backbone, thereby imparting new functionalities to the material. This "grafting onto" approach is a powerful method for modifying the surface properties of polymers, introducing reactive sites, or enhancing their performance in specific applications. mdpi.com

The carboxylic acid group of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- provides a reactive handle for covalent attachment to polymers with complementary functional groups, such as hydroxyl, amine, or epoxide groups. This can be achieved through standard coupling chemistries, for example, using carbodiimide activators to form amide or ester linkages. This method has been successfully employed for grafting polypyrrole-3-carboxylic acid onto functionalized graphene oxide. mdpi.com

Alternatively, the pyrrole ring itself can be utilized for functionalization. The nitrogen atom of the pyrrole can be involved in reactions, or the ring can be polymerized in the presence of a polymer backbone to form a grafted polypyrrole chain. This approach can be used to introduce the conductive and biocompatible properties of polypyrrole onto a variety of substrates.

The "grafting from" method offers another route for functionalization, where a polymer chain is grown from an initiating site on a surface or another polymer. mdpi.com While not a direct application of the 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- molecule itself, polymers containing this monomer can be synthesized with initiating groups to facilitate the growth of other polymer chains.

The functionalization of polymer surfaces with molecules like 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- can significantly alter their properties, including wettability, adhesion, biocompatibility, and electrical conductivity. researchgate.net This is particularly relevant in the development of materials for biomedical devices, sensors, and advanced coatings. For instance, the introduction of the pyrrole moiety can enhance the biocompatibility and promote cell adhesion on a polymer surface.

Table 2: Methods for Functionalizing Polymeric Materials with 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

| Functionalization Method | Description | Target Polymer Functional Groups | Resulting Linkage |

| "Grafting onto" via Carboxylic Acid | Covalent attachment of the molecule to a polymer backbone. | Amine, Hydroxyl, Epoxide | Amide, Ester |

| "Grafting onto" via Pyrrole Ring | Polymerization of the pyrrole ring in the presence of a polymer. | Various | C-C or C-N bonds |

| Surface Coating | Adsorption or deposition of the molecule onto a polymer surface. | N/A (non-covalent) | Physisorption |

Development of Advanced Functional Materials

Conductive Polymers and Membranes

The inherent conductivity of polypyrrole makes 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- a key building block in the development of conductive polymers and membranes. rsc.org Polypyrrole is a well-known conducting polymer with good environmental stability and biocompatibility. nih.gov The incorporation of the acrylic acid functionality provides a means to tune the processability and properties of the final material.

Conductive polymers based on this monomer can be synthesized through the oxidative polymerization of the pyrrole ring. This can be achieved either chemically, using an oxidizing agent like iron(III) chloride, or electrochemically, by applying an electrical potential. rsc.org The resulting polymer will have a conjugated backbone responsible for its electrical conductivity. The carboxylic acid groups pendant to the polymer chain can serve multiple purposes. They can act as internal dopants, influencing the conductivity, and also enhance the solubility and processability of the polymer, which is often a challenge with unsubstituted polypyrrole. researchgate.net

In the context of membranes, the inclusion of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- can lead to the creation of conductive and functional membranes. Such membranes can be prepared by casting a solution of the polymer or by in-situ polymerization on a porous support. The presence of carboxylic acid groups can impart ion-exchange properties to the membrane, making them suitable for applications in separation processes, such as nanofiltration and electrodialysis. researchgate.net The conductivity of the membrane can be exploited in applications like electrochemical sensors and fuel cells. Furthermore, pyrrole-functionalized membranes have been explored for their potential in various applications. nih.gov

The ability to copolymerize this monomer with other functional monomers further expands the possibilities for creating conductive materials with tailored properties. For example, copolymerization with monomers containing sulfonic acid groups could lead to self-doped conductive polymers with improved water solubility and conductivity. mdpi.com

Nanoplatforms and Microgels

The dual functionality of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- makes it an attractive monomer for the synthesis of advanced nanoplatforms and microgels with stimuli-responsive properties. The acrylic acid component allows for its incorporation into hydrogel networks, while the pyrrole moiety introduces conductivity and biocompatibility.

Microgels are crosslinked polymer particles that can swell in a solvent and respond to external stimuli such as pH, temperature, and ionic strength. mdpi.com The carboxylic acid groups from the 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- units within a microgel network can deprotonate at higher pH values, leading to electrostatic repulsion and swelling of the gel. This pH-responsiveness is a key feature for applications in drug delivery, where a drug can be loaded into the microgel at one pH and released at another. Poly(acrylic acid)-based microgels are well-studied for their pH-responsive behavior. rsc.org

The incorporation of the pyrrole group into these microgels can add another dimension of functionality. For instance, the conductivity of polypyrrole can be utilized to create electro-responsive microgels that change their swelling behavior in response to an electrical stimulus. Furthermore, the pyrrole units can serve as sites for further chemical modification or for the loading of specific molecules through interactions with the pyrrole ring.

Nanoplatforms, such as nanoparticles and nanogels, can also be fabricated using this monomer. Poly(acrylic acid) and its derivatives are known to form stable and biocompatible nanoparticles suitable for drug delivery applications. mdpi.com By incorporating 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- into these nanostructures, it is possible to create nanoplatforms that combine the drug-carrying capacity of poly(acrylic acid) with the conductive and bioactive properties of polypyrrole. These nanoplatforms could have potential applications in targeted drug delivery, bioimaging, and biosensing. The synthesis of N-vinylpyrrolidone/acrylic acid nanoparticles for drug delivery has been reported, highlighting the utility of acrylic acid-containing polymers in this field. researchgate.netnih.gov

Investigations into Biological Activities and Mechanisms

Molecular Mechanism of Action in Cellular Pathways

The pyrrole (B145914) nucleus is a versatile scaffold found in many compounds that modulate critical cellular pathways involved in cell growth, proliferation, and survival. Derivatives have been shown to interact with various biological targets, leading to potent anticancer, anti-inflammatory, and antimicrobial effects.

Inhibition of Cell Proliferation and Survival Pathways

Derivatives containing pyrrole and propenoic acid motifs have demonstrated capabilities to inhibit cancer cell proliferation and survival. For instance, carnosic acid, a phenolic diterpene, has been shown to inhibit the survival and proliferation of PC-3 and LNCaP prostate cancer cells with IC50 values of 64 µM and 21 µM, respectively nih.gov. The mechanism for this inhibition involves the modulation of key signaling pathways.

One of the primary pathways implicated is the PI3K/Akt pathway , which is central to promoting cell survival and proliferation. Studies on carnosic acid revealed that it decreases the phosphorylation and activation of Akt, a key kinase in this pathway. nih.gov Downstream effectors of Akt, such as mTOR and p70 S6K, also showed decreased activation upon treatment nih.gov.

Furthermore, some compounds can induce cell cycle arrest. For example, 4,5-dicaffeoylquinic acid causes an accumulation of prostate cancer cells in the S-phase of the cell cycle, which negatively affects the expression of the anti-apoptotic protein Bcl-2 researchgate.net. Similarly, certain benzimidazole carbamate esters structurally related to pyrrole derivatives can block the cell cycle in the G2 phase and induce apoptosis sigmaaldrich.com.

Another important survival pathway is the AMP-activated protein kinase (AMPK) pathway . Activation of AMPK can inhibit cell proliferation by suppressing energy-intensive processes like fatty acid and sterol synthesis. Carnosic acid treatment leads to an increase in the phosphorylation and activation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC) nih.gov. This suggests that compounds like 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- could potentially exert anti-proliferative effects by modulating cellular energy homeostasis through the AMPK pathway.

Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of pyrrole derivatives are often traced back to their direct interactions with specific molecular targets.

Tubulin: A significant target for many pyrrole-based anticancer agents is tubulin. nih.gov Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. researchgate.net Compounds that interfere with tubulin polymerization can halt mitosis and lead to apoptotic cell death. For example, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives are potent inhibitors of tubulin polymerization and have been shown to bind to the colchicine site on β-tubulin. nih.gov

Kinases: Protein kinases are crucial regulators of cellular signaling and are frequently mutated or overexpressed in cancer. The pyrrole scaffold is a common feature in many kinase inhibitors.

FMS-like tyrosine kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). rsc.org Pyrrole-containing compounds have been investigated as FLT3 inhibitors, which can block the proliferation of AML cells harboring FLT3 mutations. rsc.org

Spleen Tyrosine Kinase (SYK): SYK is a key component of B-cell receptor (BCR) signaling, which is critical for the survival of certain types of B-cell lymphomas. nih.gov Inhibition of SYK can disrupt downstream survival pathways, including the PI3K/Akt pathway. nih.gov

Enzymes in Metabolic Pathways:

S-Nitrosoglutathione Reductase (GSNOR): This enzyme regulates the levels of S-nitrosothiols, which are implicated in various diseases. A pyrrole-based compound, N6022, was identified as a potent and selective GSNOR inhibitor. nih.gov

H+,K+-ATPase: Also known as the proton pump, this enzyme is responsible for gastric acid secretion. Pyrrole derivatives have been developed as potassium-competitive acid blockers (P-CABs) that potently inhibit this enzyme. nih.gov

Enzymatic Inhibition Studies

The ability of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- and related compounds to inhibit specific enzymes is a key area of investigation for their therapeutic potential. In vitro assays, kinetic analysis, and computational modeling are employed to characterize these interactions.

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is crucial for understanding how a compound inhibits an enzyme. This involves determining kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki). nih.gov Different modes of inhibition—competitive, non-competitive, uncompetitive, or mixed—can be distinguished through these studies. researchgate.net

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km of the enzyme but does not change the maximum velocity (Vmax). nih.govresearchgate.net

Non-competitive Inhibition: The inhibitor binds to a site other than the active site on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km. researchgate.net

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. researchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km. researchgate.net

These relationships are often visualized using graphical methods like the Lineweaver-Burk plot. ufop.br For example, a study on a pyrrole derivative targeting butyrylcholinesterase used kinetic analysis to determine that the compound acted as a mixed competitive inhibitor. nih.gov Such analyses provide a detailed picture of the inhibitor's mechanism, which is vital for further drug development. ufop.brsemanticscholar.org

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. bldpharm.com It is widely used to understand the binding mode of potential inhibitors within the active site of a target enzyme and to elucidate the key interactions responsible for inhibition.

For pyrrole derivatives, docking studies have been instrumental in rationalizing observed biological activities and guiding the design of more potent inhibitors. researchgate.net These studies can reveal:

Hydrogen Bonds: Interactions between the inhibitor and specific amino acid residues (e.g., Asp, Arg, His) in the enzyme's active site. nih.gov

Hydrophobic Interactions: Engagement of nonpolar parts of the inhibitor with hydrophobic pockets in the target protein.

π-Stacking Interactions: Interactions between the aromatic pyrrole ring and aromatic amino acid residues like phenylalanine or tyrosine. nih.gov

For example, docking studies of novel pyrrole scaffolds against the antitubercular targets InhA and dihydrofolate reductase (DHFR) helped confirm the binding modes and potential mechanism of action. researchgate.net Similarly, in the development of α-glucosidase inhibitors, molecular docking showed that potent compounds formed strong binding interactions with key residues like Asp203, Asp542, and His600 in the active site. nih.gov These computational insights are invaluable for structure-activity relationship (SAR) studies, allowing researchers to modify chemical structures to enhance binding affinity and selectivity.

Antimicrobial Activity Research

No specific studies detailing the antimicrobial activity of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- were identified.

Activity against Gram-Positive and Gram-Negative Bacteria

There is no available research data on the efficacy of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- against either Gram-positive or Gram-negative bacteria. While numerous pyrrole derivatives have been synthesized and tested for antibacterial properties, these findings cannot be attributed to the specific compound . nih.govresearchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov

Antifungal Efficacy

Similarly, literature searches did not yield any studies that have investigated the antifungal efficacy of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-. Research on other synthetic pyrroles has shown activity against various fungal species, but this cannot be directly extrapolated to the subject compound. nih.govresearchgate.netnih.govnih.gov

Anti-Inflammatory Mechanisms

Specific investigations into the anti-inflammatory mechanisms of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- appear to be absent from the current scientific literature.

Inhibition of Inflammatory Pathways (e.g., Lipoxygenase Pathway)

There is no published evidence to suggest that 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- acts as an inhibitor of inflammatory pathways such as the lipoxygenase pathway. Studies on other propenone-based structures have explored anti-inflammatory effects, but this data is not applicable to this specific propenoic acid derivative. nih.govrsc.org

Antioxidant Activity Investigations

No dedicated studies on the antioxidant activity of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- were found. Research into the antioxidant potential of related heterocyclic compounds like 3-pyrroline-2-ones exists, but these findings are specific to those molecular scaffolds. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies

Impact of Structural Modifications on Biological Efficacy

The biological activity of a compound can be significantly altered by even minor changes to its chemical structure. For analogues of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, modifications can be envisaged on both the pyrrole ring and the propenoic acid side chain. Drawing parallels from similar structures, such as cinnamaldehyde and its derivatives, provides insights into potential structure-activity relationships (SAR).

Modifications on the Aromatic Ring: In analogues where the pyrrole ring is substituted, the nature and position of the substituent can dramatically influence biological activity. For instance, in studies of cinnamaldehyde analogues, the introduction of electron-withdrawing or electron-donating groups onto the aromatic ring has been shown to modulate their antimicrobial and antibiofilm properties. nih.govmdpi.com For example, the presence of a nitro group at the 4-position of the cinnamaldehyde ring (4-nitrocinnamaldehyde) demonstrated potent antibacterial and antibiofilm activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. mdpi.com This suggests that similar substitutions on the pyrrole ring of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- could lead to enhanced biological effects.

Modifications on the Propenoic Acid Moiety: Alterations to the propenoic acid chain can also have a profound impact. The α,β-unsaturated carbonyl group is a key feature in many biologically active compounds, including cinnamaldehyde, and is often considered a Michael acceptor, which can react with biological nucleophiles. mdpi.com Modifications to this system, such as the addition of a methyl group at the α-position (α-methyl cinnamaldehyde), have been shown to efficiently inhibit biofilm formation in Candida albicans. nih.gov This indicates that the reactivity of the propenoic acid chain is a critical determinant of its biological efficacy.

The following interactive table summarizes the impact of various structural modifications on the biological activity of cinnamaldehyde analogues, which can serve as a predictive model for 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- derivatives.

| Analogue | Structural Modification | Observed Biological Activity | Target Organism |

| trans-Cinnamaldehyde | Parent Compound | Antimicrobial, Antibiofilm mdpi.commaynoothuniversity.ie | E. coli, S. aureus, C. albicans |

| α-Methyl cinnamaldehyde | Methyl group at α-position | Potent biofilm inhibitor nih.gov | Candida albicans |

| trans-4-Methyl cinnamaldehyde | Methyl group at 4-position of the ring | Potent biofilm inhibitor nih.gov | Candida albicans |